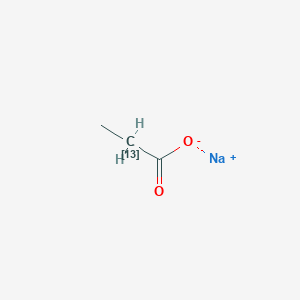

Sodium propionate-2-13C

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(213C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-CGOMOMTCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH2]C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635426 | |

| Record name | Sodium (2-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83587-76-2 | |

| Record name | Sodium (2-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83587-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Principles of Stable Isotope Tracing with Carbon 13 in Biochemical Research

Theoretical Basis of Positional Carbon-13 Labeling in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions. oup.com The precision of MFA is significantly enhanced by using substrates with positional isotope labeling, where a ¹³C atom is placed at a specific position within a molecule. researchgate.net When a compound like Sodium propionate-2-¹³C, which is labeled at the second carbon position, is introduced into a biological system, the ¹³C atom acts as a tracer.

As the propionate (B1217596) molecule is metabolized, the labeled carbon is incorporated into various intermediates. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can then detect the position of this ¹³C atom in the resulting metabolites. nih.gov This information is crucial because different metabolic pathways will result in the labeled carbon appearing at different positions in the final products. nih.gov For instance, the metabolism of [2-¹³C]propionate through the methylcitrate pathway versus the methylmalonyl-CoA pathway will produce distinct labeling patterns in downstream molecules like pyruvate (B1213749) and succinyl-CoA. nih.gov By analyzing these patterns, researchers can deduce the relative activities of different metabolic routes. nih.gov

The selection of the labeled position on the tracer molecule is therefore a critical aspect of experimental design, as it directly influences which metabolic pathways can be effectively interrogated. researchgate.net

Advantages of Stable Isotope Tracers (e.g., Sodium Propionate-2-13C) Over Radioisotopes in Metabolic Studies

For decades, radioisotopes were the primary tools for metabolic tracing. However, stable isotopes like ¹³C offer significant advantages, making them the preferred choice in many modern studies. ckisotopes.com

Key Advantages of Stable Isotopes:

Safety: Stable isotopes are non-radioactive and naturally occurring, posing no radiation risk to researchers or subjects. nih.govnih.gov This inherent safety allows for studies in a wider range of populations, including children and pregnant women, and simplifies disposal procedures. ckisotopes.combioscientifica.com

No Alteration of Metabolic Properties: The addition of neutrons to create a stable isotope does not change the chemical properties of the molecule. oncohemakey.com This ensures that the labeled tracer behaves identically to its unlabeled counterpart in metabolic processes. bioscientifica.com

Simultaneous Measurement: Advanced analytical techniques like mass spectrometry enable the simultaneous measurement of both the labeled tracer and the unlabeled native molecule (tracee) with high precision. bioscientifica.comoncohemakey.com

Versatility in Experimental Design: The safety of stable isotopes allows for the use of multiple tracers simultaneously in a single experiment. This enables the investigation of several metabolic pathways at once, providing a more comprehensive picture of cellular metabolism. ckisotopes.comphysiology.orgwustl.edu

Detection Methods: While radioisotopes are detected by their decay, stable isotopes are detected by their mass difference using mass spectrometry or NMR. The sophistication of these analytical methods has greatly expanded the scope and detail of metabolic studies. ckisotopes.comnih.gov

| Feature | Stable Isotopes (e.g., ¹³C) | Radioisotopes (e.g., ¹⁴C) |

| Safety | Non-radioactive, no ionizing radiation. nih.govnih.gov | Radioactive, emits ionizing radiation. |

| Handling & Disposal | Standard laboratory procedures. ckisotopes.com | Requires special handling, licensing, and disposal protocols. |

| Subject Population | Safe for use in all human populations, including vulnerable groups. bioscientifica.com | Use is restricted, especially in children and pregnant women. |

| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). nih.gov | Scintillation counting, autoradiography. |

| Analytical Information | Provides positional information (isotopomer analysis). nih.gov | Primarily measures overall incorporation. |

| Simultaneous Tracing | Multiple stable isotope tracers can be used concurrently. ckisotopes.comphysiology.org | Use of multiple radioisotopes is more complex and limited. |

Historical Development and Significance of Propionate Tracing in Intermediary Metabolism

The use of tracers to study metabolism dates back to the 1930s. oncohemakey.com Propionate, a three-carbon short-chain fatty acid, has long been recognized as an important intermediate in metabolism, occurring endogenously as a product of normal metabolic processes. europa.eu Its role as a precursor for gluconeogenesis (the synthesis of glucose) and its entry into the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) have made it a valuable tool for metabolic investigation. physiology.orguc.pt

Early studies relied on radioisotopes to trace the fate of propionate. However, with the development of more accessible mass spectrometers and NMR techniques in the late 1960s and early 1970s, stable isotopes became more widely used. oncohemakey.com

The use of ¹³C-labeled propionate has been instrumental in several key areas of research:

Gluconeogenesis and the Krebs Cycle: Labeled propionate has been used to measure the flux through key enzymes involved in glucose production and energy metabolism in the liver. physiology.org Studies using uniformly labeled propionate ([U-¹³C₃]propionate) have provided comprehensive profiles of hepatic glucose and TCA cycle activity. physiology.orgwustl.edu

Distinguishing Metabolic Pathways: Specifically labeled propionate, such as [2-¹³C]propionate, allows researchers to differentiate between competing metabolic pathways. For example, it has been used to distinguish the methylcitrate pathway from the methylmalonyl-CoA pathway for propionate metabolism in microorganisms. nih.gov

Investigating Metabolic Disorders: Propionate tracing is relevant to understanding inborn errors of metabolism like propionic acidemia, where the body cannot properly break down propionate. physiology.orgelifesciences.org Studies using labeled propionate help to elucidate the alternative metabolic routes and the downstream consequences of such conditions. elifesciences.org

Microbial and Environmental Metabolism: In environmental microbiology, labeled propionate is used to track the metabolic activities of bacterial communities, such as those in wastewater treatment systems. nih.govunl.ptresearchgate.net

The ability to place the ¹³C label at a specific carbon atom, as with Sodium propionate-2-¹³C, provides a level of detail that is essential for constructing accurate models of metabolic networks. While propionate itself can influence metabolism at high concentrations, its use as a tracer at low, physiological levels remains a powerful and widely used technique in biochemical and medical research. physiology.org

Methodologies for Experimental Application of Sodium Propionate 2 13c in Research Models

Strategies for Isotope Delivery and Administration in Biological Systems

The effective delivery of Sodium Propionate-2-13C is fundamental to accurately trace its metabolic fate. The choice of administration strategy depends on the biological system under investigation, with distinct protocols for in vitro, ex vivo, and in vivo models.

In vitro studies using this compound allow for a controlled investigation of cellular metabolism. Labeling protocols in cultured cells involve the introduction of the tracer into the culture medium, followed by incubation to allow for its uptake and incorporation into various metabolic pathways. For instance, studies have utilized uniformly 13C-labeled propionate (B1217596) to trace its contribution to the propionyl-CoA pool in cancer cell lines. nih.gov This approach helps to elucidate the metabolic origins of this key intermediate. nih.gov

A significant application of propionate tracing is in the study of post-translational modifications, such as histone propionylation. By incubating cells with 13C-labeled propionate, researchers can track the incorporation of the labeled propionyl group onto histone proteins, providing direct evidence of this epigenetic mark's origins. nih.gov

To investigate metabolic processes within specific subcellular compartments, advanced techniques like Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) are employed. While this specific method has been described using 15N113C3–vitamin B5 to label acyl-CoAs, the principle of using isotopically labeled precursors to trace metabolism within isolated organelles is a key strategy. nih.gov Following incubation with a tracer like this compound, cells are fractionated to separate the nucleus, mitochondria, and cytosol. Subsequent analysis of metabolites in each fraction reveals the spatial organization of metabolic pathways.

| Parameter | Description | Reference |

| Tracer | Sodium [U-13C]propionate | nih.gov |

| Application | Tracing substrate contribution to cellular propionyl-CoA. | nih.gov |

| Cell Lines | Various cancer cell lines. | nih.gov |

| Key Finding | Isoleucine is a major contributor to the cellular propionyl-CoA pool in the absence of exogenous propionate. | nih.gov |

Perfused organ systems, such as the isolated perfused heart or liver, offer a bridge between in vitro and in vivo studies, allowing for the investigation of organ-specific metabolism in a controlled ex vivo environment. frontiersin.orgnih.gov In this setup, an organ is surgically removed and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich buffer through its vasculature. frontiersin.org

This compound, or other 13C-labeled propionate forms, is introduced into the perfusion buffer to trace its metabolism within the organ. physiology.orgjci.org This technique is particularly valuable for dynamic metabolic analysis, where the metabolic fate of the tracer is monitored over time. frontiersin.org For example, in perfused mouse hearts, the addition of propionate to the perfusion medium has been shown to stimulate pyruvate (B1213749) oxidation, a key process in cardiac energy metabolism. physiology.org By analyzing the 13C-labeling patterns in metabolites like bicarbonate, malate, and aspartate using nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify metabolic fluxes through pathways such as the tricarboxylic acid (TCA) cycle. physiology.orgjci.org

Studies on perfused rat livers have utilized [U-13C]propionate to assess hepatic glucose production and mitochondrial metabolism. jci.org The analysis of 13C isotopomers in glucose released from the liver provides detailed information on gluconeogenic and anaplerotic fluxes. jci.orgnih.gov

| Organ Model | Tracer | Key Metabolic Pathways Investigated | Analytical Technique | Research Finding | Reference |

| Perfused Mouse Heart | [1-13C]pyruvate with/without propionate | Pyruvate Dehydrogenase (PDH) flux, TCA cycle | 13C NMR | Propionate stimulates PDH flux. | physiology.org |

| Perfused Mouse Liver | [U-13C]propionate | Gluconeogenesis, Pyruvate Cycling, Anaplerosis, TCA Cycle | 13C NMR | High-fat diet increases hepatic oxidative fluxes. | jci.org |

| Perfused Rat Liver | [U-13C]propionate | Gluconeogenesis, TCA Cycle | 13C NMR | Quantified hepatic anaplerotic and gluconeogenic fluxes. | nih.gov |

In vivo tracer infusion studies in animal models provide the most physiologically relevant data on systemic metabolism. These experiments involve the continuous intravenous infusion of this compound or other labeled propionate tracers into a conscious, unrestrained animal. frontiersin.orgnih.gov This technique allows for the measurement of metabolic fluxes at the whole-body level and within specific organs, particularly the liver. nih.govnih.gov

A common approach involves a primed, continuous infusion of the tracer to achieve a steady-state isotopic enrichment in the plasma. nih.gov Blood samples are collected at various time points to measure the enrichment of the tracer and its downstream metabolites. nih.govbiorxiv.org By combining the infusion of [13C]propionate with other tracers, such as deuterated water (2H2O) and [6,6-2H2]glucose, researchers can simultaneously quantify multiple aspects of hepatic glucose metabolism, including gluconeogenesis, glycogenolysis, and TCA cycle flux. nih.gov

These in vivo techniques have been instrumental in understanding how different physiological and pathological states, such as fasting or nonalcoholic fatty liver disease (NAFLD), affect hepatic and systemic metabolism. nih.govnih.gov For example, studies in mice have used [13C3]propionate to demonstrate that prolonged fasting leads to a reduction in TCA cycle flux while increasing anaplerosis and cataplerosis. nih.gov In human studies, oral administration of [U-13C]propionate has been used to measure anaplerotic, pyruvate recycling, and gluconeogenic fluxes. physiology.org

Design of this compound Tracing Experiments for Specific Metabolic Investigations

The design of a tracer experiment with this compound is dictated by the specific metabolic question being addressed. The two primary experimental designs are steady-state and non-steady-state (or dynamic) tracing.

Steady-state isotope tracing is based on the principle of achieving a constant isotopic enrichment of the tracer and its metabolic products over time. frontiersin.orgrsc.org This condition, known as isotopic steady state, implies that the rates of metabolic pathways are constant. rsc.org In this approach, metabolic fluxes are calculated from the isotopic enrichment patterns of key metabolites at a single time point after the steady state has been reached. nih.gov

In perfused organ systems, a steady state can often be achieved within 10 to 20 minutes for central metabolic pathways. frontiersin.orgnih.gov In vivo, the time to reach a steady state can be longer, depending on the tracer and the pathways of interest. frontiersin.org Steady-state models are powerful for determining relative metabolic flux rates, often normalized to a central flux like the TCA cycle. jci.orgnih.gov For instance, in studies of hepatic metabolism in humans with NAFLD, [U-13C]propionate was used in a steady-state design to reveal increased mitochondrial oxidative and anaplerotic TCA cycle activities. nih.gov

Non-steady-state, or dynamic, isotope tracing involves monitoring the change in isotopic enrichment of metabolites over time before an isotopic steady state is reached. frontiersin.orgrsc.org This approach provides information about the kinetics of metabolic pathways and can be more informative than steady-state methods, especially for pathways with slow turnover rates. rsc.org

Dynamic tracing is particularly well-suited for perfused organ systems where the perfusate can be sampled frequently. frontiersin.org For example, the dynamic appearance of 13C-labeled lactate, alanine (B10760859), and bicarbonate in perfused hearts after a bolus of hyperpolarized [1-13C]pyruvate in the presence of propionate provides kinetic data on pyruvate metabolism. physiology.org

In the context of computational modeling, data from non-steady-state experiments are analyzed using isotopically non-stationary metabolic flux analysis (INST-MFA). rsc.orgnih.gov This method uses a system of ordinary differential equations to model the time-dependent changes in isotopic labeling, allowing for the calculation of absolute flux rates. rsc.orgnih.gov While computationally more complex, INST-MFA can provide a more detailed and accurate picture of metabolic dynamics. rsc.org

Considerations for Sample Preparation and Metabolite Extraction from Labeled Biological Matrices

The successful application of this compound in metabolic research is critically dependent on meticulous sample preparation and efficient metabolite extraction from the biological matrix under investigation. The primary goal of these procedures is to accurately preserve and isolate the 13C-labeled metabolites, reflecting their true physiological state at the moment of collection, while minimizing artifacts and analytical interference. Key considerations revolve around quenching metabolic activity, the choice of extraction solvent and method, and accounting for potential matrix effects.

The initial and most critical step in sample preparation is the rapid quenching of all enzymatic activity to prevent any alteration in metabolite concentrations and their isotopic labeling patterns post-collection. For tissue samples, this is commonly achieved by freeze-clamping the tissue in liquid nitrogen immediately upon excision. researchgate.netfrontiersin.org This ensures that the metabolic state is instantaneously preserved. For cellular models, a different approach is required. Adherent cells, for instance, are often rinsed with a cold buffer before metabolites are extracted using a pre-chilled solvent, such as methanol (B129727), which also serves to detach the cells from the culture plate. jove.com The entire extraction process must be executed swiftly to minimize any potential for metabolic changes. jove.com

The selection of an appropriate metabolite extraction method is dictated by the physicochemical properties of the target metabolites and the intended downstream analytical platform, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netmdpi.com Organic solvents are the cornerstone of metabolite extraction. mdpi.com

Table 1: Common Extraction Solvents and Methods for 13C-Labeled Metabolites

| Biological Matrix | Extraction Solvent/Method | Rationale & Key Considerations |

|---|---|---|

| Cell Cultures | Cold Methanol (-80°C) | Efficiently quenches metabolism and extracts a broad range of polar metabolites. Often used as the first step in a biphasic extraction. jove.com |

| Methanol/Water or Acetonitrile/Water Mixtures | Commonly used for extracting polar and semi-polar metabolites for LC-MS analysis. mdpi.com | |

| Tissues | Freeze-clamping followed by homogenization in organic solvents | Rapidly halts metabolic activity. The choice of solvent mixture (e.g., methanol/chloroform/water) allows for the separation of polar, non-polar, and protein fractions. researchgate.net |

| Biofluids (e.g., Blood, Plasma) | Protein Precipitation (e.g., with cold methanol or acetonitrile) | Removes high-abundance proteins that can interfere with the analysis of low-abundance metabolites. |

| Lipids | Chloroform or Methyl Tert-Butyl Ether (MTBE) | More hydrophobic solvents are required for the efficient extraction of lipids and lipid-derived metabolites. mdpi.com |

A significant challenge in analyzing labeled biological matrices is the "matrix effect," where other components in the sample can suppress or enhance the ionization of the target analytes in MS-based analyses, leading to inaccurate quantification. preprints.org To address this, an internal standard strategy is often employed. The use of globally 13C-labeled biological extracts, generated under similar experimental conditions, serves as an excellent internal standard. preprints.org This approach helps to correct for both metabolite loss during sample preparation and for matrix effects, as the labeled internal standards have nearly identical physicochemical properties to their native counterparts. preprints.orgnih.govrsc.org

Furthermore, careful experimental design and data analysis are essential to ensure the accurate interpretation of labeling patterns. This includes the analysis of unlabeled control samples alongside the 13C-labeled samples to facilitate metabolite identification and to establish the baseline natural abundance of 13C. mdpi.comnih.gov It is also crucial to correct the final data for the natural abundance of stable isotopes to accurately determine the true enrichment from the this compound tracer. researchgate.net

Table 2: Key Considerations and Mitigation Strategies in Sample Preparation and Extraction

| Consideration | Potential Issue | Mitigation Strategy |

|---|---|---|

| Metabolic Quenching | Alteration of metabolite pools after sample collection. | Rapid freeze-clamping of tissues in liquid nitrogen; use of ice-cold solvents for cell extraction. researchgate.netfrontiersin.orgjove.com |

| Extraction Efficiency | Incomplete recovery of certain metabolite classes. | Use of appropriate solvent systems tailored to the target analytes (e.g., biphasic extractions for polar and non-polar metabolites). mdpi.com |

| Matrix Effects | Inaccurate quantification due to ion suppression or enhancement. | Use of isotopically labeled internal standards, ideally a globally 13C-labeled biological extract. preprints.orgrsc.org |

| Metabolite Stability | Degradation of labile metabolites during processing. | Keep samples cold throughout the procedure; minimize processing time; use appropriate pH and buffers. jove.com |

| Data Interpretation | Misinterpretation of labeling data. | Analysis of unlabeled controls; correction for natural isotope abundance; careful inspection of chromatographic data for issues like co-elution. mdpi.comnih.govd-nb.info |

In a study investigating propionate metabolism in Escherichia coli using [1,2-13C2]propionate, sample preparation for NMR analysis involved neutralizing the cell sample, lyophilizing it (freeze-drying), and then resuspending the dried material in deuterium (B1214612) oxide (D2O) to prepare it for spectroscopic analysis. nih.gov This highlights how the preparation protocol must be adapted to the specific requirements of the analytical technique.

Ultimately, the development of a robust and validated protocol for sample preparation and metabolite extraction is a foundational element of any study utilizing this compound, ensuring that the generated data is both accurate and reflective of the underlying biological processes.

Advanced Analytical Techniques for Characterization of 13c Labeled Metabolites Derived from Sodium Propionate 2 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Enrichment Analysis

NMR spectroscopy is a non-invasive technique that provides detailed information about the structure and dynamics of molecules. cdnsciencepub.com In the context of ¹³C-labeling studies, NMR is particularly powerful for determining the specific location of the ¹³C isotope within a metabolite, a capability known as positional isotopomer analysis. au.dk This information is crucial for distinguishing between different metabolic routes.

High-Resolution ¹³C-NMR Spectroscopic Methodologies for Biological Extracts

High-resolution ¹³C-NMR spectroscopy is a cornerstone for analyzing the metabolic products derived from ¹³C-labeled substrates in biological extracts. nih.gov This technique allows for the direct observation of the ¹³C nuclei, providing a spectral fingerprint of the labeled metabolites. The chemical shift of a ¹³C nucleus is highly sensitive to its local chemical environment, enabling the identification of the labeled carbon position within a molecule. cdnsciencepub.com

In studies of propionate (B1217596) metabolism, ¹³C-NMR has been instrumental in differentiating between metabolic pathways such as the methylmalonyl-CoA and methylcitrate pathways. For instance, when Escherichia coli is grown on [1,2-¹³C₂]propionate, the resulting labeling patterns in metabolites like alanine (B10760859) can be analyzed by ¹³C-NMR to reveal the operative pathway. nih.gov Similarly, in studies of anaerobic sludge, ¹³C-NMR was used to follow the conversion of [3-¹³C]propionate, showing its scrambling to [2-¹³C]propionate and the formation of acetate (B1210297), indicating a randomizing pathway. nih.gov

The sensitivity of ¹³C-NMR can be a limitation due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio compared to protons. acs.org However, the use of ¹³C-enriched precursors like sodium propionate-2-¹³C significantly enhances the signal intensity, making detection and quantification feasible. nih.gov Furthermore, advancements such as hyperpolarization techniques, which dramatically increase the NMR signal, are expanding the possibilities for real-time metabolic flux analysis even at natural ¹³C abundance. acs.org

Table 1: Representative ¹³C-NMR Chemical Shifts of Metabolites from Propionate Metabolism

| Metabolite | Carbon Position | Chemical Shift (ppm) |

| Propionate | C-1 (carboxyl) | ~186.2 |

| C-2 | ~31.9 | |

| Alanine | C-2 | Varies |

| Succinate (B1194679) | C-2 | ~34.8 |

| Note: Chemical shifts can vary slightly depending on the solvent and pH. |

¹H-NMR with ¹³C-Decoupling for Enhanced Sensitivity and Multiplet Analysis

While ¹³C-NMR directly observes the labeled carbon, ¹H-NMR spectroscopy offers higher sensitivity. ¹H-NMR spectra can be used to indirectly study ¹³C-labeling through the analysis of ¹H-¹³C spin-spin coupling, which results in satellite peaks flanking the main ¹H signal. However, for a clearer and more sensitive analysis, ¹H-NMR with ¹³C-decoupling is often employed. acs.org

Broadband ¹³C-decoupling simplifies the ¹H spectrum by collapsing the ¹³C satellite signals into the central peak, which can increase the signal-to-noise ratio. acs.org Conversely, selective ¹³C-decoupling can be used to identify protons attached to specific ¹³C-labeled carbons. A more advanced application is the use of pure shift techniques in ¹H-NMR, which aim to remove homonuclear ¹H-¹H couplings, resulting in a simplified spectrum where each proton gives a single peak. nih.gov This simplification is particularly beneficial for complex biological mixtures.

Furthermore, specialized pulse sequences can edit the ¹H spectrum to specifically remove the signals from protons attached to ¹²C, leaving only the signals from protons attached to ¹³C. This "¹³C-filtered" ¹H-NMR spectrum provides a highly sensitive way to detect ¹³C labeling. While not a direct observation of the carbon backbone, the presence and pattern of these signals provide crucial information about the incorporation of the ¹³C label.

Isotope-Resolved NMR Strategies for Tracing Carbon Flow Through Complex Networks

Isotope-resolved NMR strategies are essential for mapping the flow of carbon atoms through intricate metabolic networks. By analyzing the multiplet patterns in ¹³C-NMR spectra, which arise from ¹³C-¹³C spin-spin coupling, researchers can deduce the connectivity of labeled carbon atoms in a metabolite. pnas.org This information, known as isotopomer analysis, provides a detailed picture of the metabolic pathways that were active in the formation of that molecule. researchgate.net

For example, the metabolism of [U-¹³C]propionate in the brain can be tracked by analyzing the ¹³C-NMR spectra of key metabolites like glutamate (B1630785) and glutamine. nih.gov The specific multiplet patterns observed for different carbon positions in these molecules reveal the extent to which propionate contributes to the Krebs cycle and neurotransmitter synthesis. nih.gov This type of analysis has shown that propionate can be a significant anaplerotic substrate, meaning it replenishes Krebs cycle intermediates. nih.gov

These strategies are not limited to steady-state analysis. Time-course studies, where spectra are acquired at different time points after the introduction of the ¹³C-labeled substrate, can provide dynamic information about metabolic fluxes. cdnsciencepub.com The integration of data from ¹³C-labeled precursors with mathematical models of metabolism allows for the quantification of fluxes through various pathways, providing a systems-level understanding of cellular metabolism. nih.gov

Mass Spectrometry (MS) Approaches for Isotopic Enrichment and Metabolite Profiling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. In the context of ¹³C-labeling studies, MS is used to determine the mass isotopomer distribution of metabolites, which reflects the number of ¹³C atoms incorporated into each molecule. nih.gov By coupling MS with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), complex mixtures of metabolites from biological samples can be separated and analyzed. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Labeled Intermediates

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For metabolites that are not inherently volatile, chemical derivatization is employed to make them suitable for GC analysis. This method provides excellent chromatographic resolution and sensitive detection.

In studies of ¹³C-labeled substrates, GC-MS is used to quantify the enrichment of ¹³C in various metabolic intermediates. nih.gov The mass spectrometer separates ions based on their mass, allowing for the differentiation between unlabeled molecules and those containing one or more ¹³C atoms. For example, after administering sodium propionate-2-¹³C, GC-MS can be used to analyze the labeling patterns in organic acids, amino acids, and sugars extracted from cells or tissues. researchgate.net The resulting mass isotopomer distributions provide quantitative data on the contribution of propionate to different metabolic pathways.

A key advantage of GC-MS is the generation of fragment ions during the ionization process (typically electron ionization). The analysis of the mass isotopomer distribution of these fragments can provide positional information about the ¹³C label, which is valuable for metabolic flux analysis. nih.gov

Table 2: Application of GC-MS in ¹³C-Labeling Studies

| Analytical Step | Description |

| Sample Preparation | Extraction of metabolites from biological samples. |

| Derivatization | Chemical modification of metabolites to increase volatility and thermal stability. |

| GC Separation | Separation of derivatized metabolites based on their boiling points and interactions with the chromatographic column. |

| MS Analysis | Ionization of separated metabolites and analysis of their mass-to-charge ratios to determine mass isotopomer distributions. |

| Data Analysis | Quantification of ¹³C enrichment and use of mass isotopomer data for metabolic flux analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Central Carbon Metabolism and Beyond

LC-MS is a versatile technique that is particularly well-suited for the analysis of non-volatile and thermally labile metabolites, which are common in central carbon metabolism. researchgate.net This method couples the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

In the context of tracing metabolites from sodium propionate-2-¹³C, LC-MS can be used to analyze a wide range of compounds, including organic acids, amino acids, nucleotides, and coenzymes. researchgate.netru.nl For instance, LC-MS has been used to demonstrate the anabolic metabolism of propionyl-CoA, derived from propionate, into a six-carbon compound, trans-2-methyl-2-pentenoyl-CoA, in mammalian tissues. nih.gov This was confirmed by tracing the incorporation of ¹³C from labeled propionate into this novel metabolite. nih.gov

Recent advancements in LC-MS, such as the use of chemical isotope labeling reagents, can further enhance sensitivity and chromatographic separation. chromatographyonline.com These reagents can be designed with a stable isotope tag, which allows for more accurate quantification using an internal standard approach. researchgate.net The high sensitivity and broad applicability of LC-MS make it an indispensable tool for untargeted metabolomics, where the goal is to comprehensively profile all the metabolites in a biological sample and identify those that are labeled from a ¹³C-tracer.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Abundance Determination

Once converted to CO₂, the gas is introduced into the ion source of the mass spectrometer. The instrument then separates the different isotopologues of CO₂ based on their mass-to-charge (m/z) ratio, primarily monitoring the ion beams corresponding to m/z 44 (¹²C¹⁶O₂), m/z 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and m/z 46. smu.ca By precisely measuring the ratios of these ion beams (e.g., 45/44), the ¹³C/¹²C ratio of the original sample can be calculated. smu.ca An essential step in this process is the correction for the contribution of ¹⁷O to the m/z 45 signal to isolate the ¹³C abundance. spectroscopyonline.com

The results from IRMS are often expressed in the delta (δ) notation, which represents the deviation of a sample's isotope ratio from that of an international standard (e.g., Vienna Pee Dee Belemnite, VPDB, for carbon) in parts per thousand (‰). ut.eefmach.it For tracer studies involving enriched compounds, the enrichment is commonly reported as Atom Percent Excess (APE), which quantifies the level of ¹³C enrichment above its natural abundance. nih.gov The high sensitivity of IRMS allows for the accurate determination of very low levels of ¹³C-enrichment, making it an invaluable tool for tracing the metabolic fate of precursors like Sodium propionate-2-¹³C into various metabolite pools. nih.govnih.govresearchgate.net

The table below illustrates the typical precision of IRMS in measuring ¹³C enrichment in a biological sample, such as the metabolite glutathione (B108866), following incubation with a ¹³C-labeled precursor.

| Sample ID | Description | Measured Enrichment (Atom % Excess) | Standard Deviation | Coefficient of Variation (%) |

|---|---|---|---|---|

| Control | Erythrocyte extract, no tracer | 0.00000 | ±0.00015 | N/A |

| Test 1 | Incubated with low-enrichment ¹³C-Glycine | 0.00241 | ±0.00018 | 7.47 |

| Test 2 | Incubated with low-enrichment ¹³C-Glycine | 0.00512 | ±0.00021 | 4.10 |

| Test 3 | Incubated with low-enrichment ¹³C-Glycine | 0.00753 | ±0.00023 | 3.05 |

Data is illustrative, based on findings reported for measuring low ¹³C-enrichments in glutathione (GSH) in erythrocyte extracts. nih.gov The precision demonstrates the capability of GC/C/IRMS to quantify minute changes in isotope abundance.

Quantitative Assessment of Mass Isotopomer Distributions (MIDs) and Fragment Ions

While IRMS provides a bulk measure of isotope enrichment, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for a more detailed quantitative assessment of ¹³C incorporation. nih.govrsc.org These methods allow for the determination of the Mass Isotopomer Distribution (MID) of a metabolite. nih.gov An MID, also referred to as a Mass Distribution Vector (MDV), is the vector of fractional abundances for each mass isotopologue of a molecule. nih.gov Isotopologues are molecules that differ only in their isotopic composition. For a metabolite with 'n' carbon atoms, the isotopologues will have masses ranging from M+0 (unlabeled) to M+n (fully labeled with ¹³C), and the MID quantifies the percentage of the metabolite pool that exists as M+0, M+1, M+2, and so on. nih.gov

The analysis of MIDs is fundamental to ¹³C-Metabolic Flux Analysis (¹³C-MFA), as it provides quantitative constraints for computational models of metabolic networks. nih.govrsc.org However, the MID of a parent molecule does not, by itself, reveal the specific position of the ¹³C labels. To gain this crucial positional information, researchers analyze the fragment ions produced during mass spectrometric analysis, particularly with the hard ionization technique of Electron Ionization (EI) used in GC-MS. uni.lu

When a molecule like a metabolite derived from Sodium propionate-2-¹³C is ionized, it breaks apart into smaller, charged fragments in a reproducible manner. uni.lu By analyzing the MIDs of these specific fragment ions, which contain only a subset of the carbon atoms from the original molecule, one can deduce the positional enrichment. uni.lunih.gov For example, the metabolism of propionate can proceed through different pathways, such as the methylcitrate cycle. nih.gov When Sodium propionate-2-¹³C is metabolized via this pathway, the ¹³C label at the C-2 position is transferred to specific positions in downstream metabolites like pyruvate (B1213749) and succinate. nih.gov By identifying fragments of succinate that contain different combinations of its carbon atoms and measuring their respective MIDs, the specific enrichment at each carbon position can be determined. biorxiv.orgresearchgate.net This positional information is critical for distinguishing between competing metabolic pathways and accurately calculating metabolic fluxes. nih.govnih.gov

The interactive table below provides a hypothetical research finding on the analysis of succinate derived from Sodium propionate-2-¹³C via the methylcitrate pathway. It demonstrates how analyzing intact molecule MIDs and fragment ion MIDs can reveal the position of the ¹³C label.

| Analyte | Description | Unlabeled Mass (m/z) | Observed MID (Fractional Abundance) | Interpretation |

|---|---|---|---|---|

| Succinate (Intact Molecule) | Contains all 4 carbons (C1-C4) of succinate. | 118 | M+0: 0.35 M+1: 0.60 M+2: 0.05 | The pool is 60% singly labeled (M+1), indicating significant incorporation from the ¹³C tracer. |

| Fragment A | A fragment containing carbons C1-C2-C3 of succinate. | 89 | M+0: 0.98 M+1: 0.02 | Almost no label is present in this fragment, suggesting the ¹³C is not on C1, C2, or C3. |

| Fragment B | A fragment containing carbons C2-C3-C4 of succinate. | 89 | M+0: 0.36 M+1: 0.62 M+2: 0.02 | This fragment carries the M+1 label, indicating the ¹³C is on C2, C3, or C4. |

| Fragment C | A fragment containing carbons C3-C4 of succinate. | 60 | M+0: 0.37 M+1: 0.61 M+2: 0.02 | This fragment also carries the M+1 label. Combined with data from Fragment A, this strongly suggests the label is on C4. |

This table is a hypothetical representation based on the principles of fragment ion analysis for positional isotopomer determination. nih.govbiorxiv.orgresearchgate.net The analysis demonstrates that by comparing the MIDs of different fragments, the position of the ¹³C label can be localized to a specific atom (C4 in this example), providing deep insight into the metabolic transformation of the original tracer.

Applications of Sodium Propionate 2 13c in Elucidating Specific Metabolic Pathways and Regulatory Mechanisms

Investigation of Gluconeogenesis and Anaplerosis from Propionate (B1217596) Carbon.nih.govbenchchem.combiorxiv.org

Sodium Propionate-2-13C is a key tool for studying the synthesis of glucose from non-carbohydrate precursors (gluconeogenesis) and the replenishment of tricarboxylic acid (TCA) cycle intermediates (anaplerosis). nih.govbiorxiv.org The labeled carbon from propionate can be traced into these pathways, providing quantitative data on their flux rates and regulation.

Tracing Propionyl-CoA Entry into the Tricarboxylic Acid (TCA) Cycle and Subsequent Reactions.physiology.orgnih.govresearchgate.netuu.nlphysiology.org

Propionate is first activated to its coenzyme A thioester, propionyl-CoA. The carboxylation of propionyl-CoA forms methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the TCA cycle. uu.nl By using this compound, researchers can follow the labeled carbon as it enters the TCA cycle at the level of succinyl-CoA. nih.govuu.nl This allows for the detailed analysis of subsequent reactions within the cycle.

Studies have shown that the entry of propionyl-CoA can significantly contribute to the pool of TCA cycle intermediates, a process known as anaplerosis. uu.nl This is particularly important in tissues like the liver, where these intermediates can be withdrawn for biosynthetic processes such as gluconeogenesis. The use of this compound allows for the quantification of this anaplerotic flux from propionate.

Carbon Flux Assessment from Propionate to Glucose Precursors.nih.govbenchchem.combiorxiv.org

A primary application of this compound is to quantify the contribution of propionate to glucose production. The labeled carbon from propionate, having entered the TCA cycle as succinyl-CoA, can eventually be converted to oxaloacetate. nih.gov This oxaloacetate can then be decarboxylated to phosphoenolpyruvate (B93156) (PEP), a key precursor for gluconeogenesis. By measuring the incorporation of 13C into glucose, researchers can directly assess the carbon flux from propionate to glucose. nih.govbiorxiv.org

Studies using this tracer have demonstrated that propionate can be a significant gluconeogenic substrate, particularly in ruminants and other herbivores where large amounts of propionate are produced by gut microbiota. In other species, its contribution can vary depending on the physiological state. For example, during fasting, when glycogen (B147801) stores are depleted, the role of gluconeogenic precursors like propionate becomes more critical.

The analysis of 13C enrichment in different positions of the glucose molecule can provide further insights into the metabolic pathways involved. This detailed isotopomer analysis helps to distinguish the contribution of propionate from other gluconeogenic substrates and to understand the intricate regulation of hepatic glucose output.

Analysis of Pyruvate (B1213749) Cycling and Intermediary Metabolite Labeling Patterns.nih.govbenchchem.comuu.nl

Pyruvate cycling, a metabolic loop involving the interconversion of pyruvate, oxaloacetate, and malate, plays a crucial role in hepatic glucose metabolism. This compound has been instrumental in dissecting the fluxes through this cycle. nih.govuu.nl As the 13C label from propionate is incorporated into TCA cycle intermediates, it also labels the components of the pyruvate cycling pathways.

By analyzing the specific labeling patterns of metabolites such as pyruvate, lactate, and alanine (B10760859), researchers can quantify the rates of pyruvate carboxylation (the conversion of pyruvate to oxaloacetate) and pyruvate decarboxylation (the conversion of pyruvate to acetyl-CoA). nih.gov This information is vital for understanding the regulation of gluconeogenesis and the partitioning of pyruvate between oxidative and anabolic fates.

For example, an increase in the 13C enrichment of pyruvate derived from labeled oxaloacetate indicates a high rate of pyruvate cycling. Studies using this compound have revealed that factors such as hormonal signals and the availability of other substrates can significantly influence the dynamics of pyruvate cycling. nih.gov

Elucidation of Odd-Chain Fatty Acid Synthesis and Metabolic Pathways.nih.gov

This compound is also a valuable tool for investigating the synthesis of odd-chain fatty acids. Propionyl-CoA, derived from propionate, can serve as the primer for the synthesis of fatty acids with an odd number of carbon atoms. mdpi.com By tracing the incorporation of the 13C label from this compound into the fatty acid pool, researchers can quantify the rate of odd-chain fatty acid synthesis.

This is particularly relevant in certain microorganisms and has implications for understanding lipid metabolism in various organisms. mdpi.com The analysis of the position of the 13C label within the fatty acid chain can confirm that propionyl-CoA acted as the initial building block. This provides direct evidence for the operation of this specific metabolic pathway.

Furthermore, these studies can help to elucidate the factors that regulate the balance between the synthesis of even-chain and odd-chain fatty acids, which can have important physiological consequences.

Probing Propionate Metabolism in Diverse Biological Systems.physiology.orgnih.govphysiology.orgpnas.orgresearchgate.net

The metabolic fate of propionate can vary significantly across different biological systems, from microorganisms to mammals. This compound has been employed to study these diverse metabolic pathways. physiology.orgnih.govphysiology.orgpnas.orgresearchgate.net

In some bacteria, propionate is metabolized via the methylcitrate cycle, a pathway that is absent in mammals. pnas.org The use of 13C-labeled propionate has been crucial in identifying the intermediates of this cycle and understanding its role in bacterial metabolism. pnas.org Similarly, in activated sludge systems used for wastewater treatment, this compound has helped to elucidate the complex metabolic interactions within the microbial community, particularly in the context of phosphorus removal. nih.govresearchgate.net

In mammalian systems, apart from its role in gluconeogenesis and anaplerosis, propionate metabolism can have other important implications. For example, in certain genetic disorders of propionate metabolism, the accumulation of propionyl-CoA and its derivatives can be toxic. physiology.orgresearchgate.net Tracer studies with this compound can help to understand the pathophysiology of these diseases and to evaluate potential therapeutic strategies.

Hepatic Metabolism of Propionate.nih.govbenchchem.com

The liver is the primary site of propionate metabolism in mammals. nih.gov As discussed in the context of gluconeogenesis and anaplerosis, the liver efficiently takes up propionate from the portal circulation and converts it into glucose and other metabolites. nih.gov

Studies using this compound have provided detailed quantitative information about the various fluxes involved in hepatic propionate metabolism. nih.gov This includes the rates of propionyl-CoA carboxylation, the flux through the TCA cycle, the rate of gluconeogenesis from propionate, and the extent of pyruvate cycling. nih.gov

These studies have also highlighted the intricate regulation of these pathways by hormones such as insulin (B600854) and glucagon, as well as by the availability of other nutrients. The data obtained from these tracer experiments are essential for building comprehensive models of hepatic metabolism and for understanding how this metabolism is altered in disease states such as diabetes and non-alcoholic fatty liver disease.

Research Findings Summary

| Application Area | Key Findings from this compound Studies | References |

| Gluconeogenesis & Anaplerosis | Quantified the significant contribution of propionate to glucose production and the replenishment of TCA cycle intermediates. | nih.govbiorxiv.org |

| TCA Cycle Entry | Detailed the entry of propionyl-CoA into the TCA cycle as succinyl-CoA and allowed for the analysis of subsequent metabolic reactions. | physiology.orgnih.govresearchgate.netuu.nlphysiology.org |

| Carbon Flux to Glucose | Enabled direct measurement of the carbon flux from propionate to glucose, highlighting its role as a key gluconeogenic substrate. | nih.govbiorxiv.org |

| Pyruvate Cycling | Facilitated the analysis of pyruvate cycling fluxes, providing insights into the regulation of hepatic glucose metabolism. | nih.govuu.nl |

| Odd-Chain Fatty Acid Synthesis | Confirmed the role of propionyl-CoA as a primer for odd-chain fatty acid synthesis and allowed for the quantification of this pathway. | mdpi.com |

| Diverse Biological Systems | Elucidated diverse metabolic fates of propionate in various organisms, including the methylcitrate cycle in bacteria. | physiology.orgnih.govphysiology.orgpnas.orgresearchgate.net |

| Hepatic Metabolism | Provided detailed quantitative data on the fluxes of propionate metabolism in the liver and their regulation. | nih.gov |

Cardiac Propionate Utilization

This compound has been instrumental in understanding how the heart utilizes propionate, a short-chain fatty acid. The heart is a metabolically flexible organ, capable of using various substrates for energy production. Studies using 13C nuclear magnetic resonance (NMR) spectroscopy have shown that propionate can serve as a significant fuel source for the heart. nih.gov

When the heart is perfused with this compound, the labeled carbon atom can be traced as it enters the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Propionate enters the TCA cycle as succinyl-CoA. nih.gov Research has demonstrated that propionate not only contributes to energy production but also plays a role in anaplerosis, which is the replenishment of TCA cycle intermediates. ismrm.orgphysiology.org This is crucial for maintaining the cycle's function, especially under conditions of high energy demand or metabolic stress.

Studies have shown that propionate can influence the heart's preference for other fuels. For instance, in the presence of propionate, the heart may increase its use of glucose for energy while reducing its reliance on fatty acids. nih.gov This shift in substrate utilization can be monitored by tracking the incorporation of the 13C label from this compound into various metabolites. Furthermore, research has indicated that propionate can stimulate the activity of pyruvate dehydrogenase, a key enzyme complex that links glycolysis to the TCA cycle. physiology.org

The use of this compound has also provided insights into cardiac metabolism during conditions like ischemia (a restriction in blood supply). nih.govportlandpress.com In ischemic hearts, the utilization of propionate for anaplerosis has been observed to increase, which may have a protective effect. nih.govportlandpress.com

Interactive Data Table: Key Findings in Cardiac Propionate Utilization

| Finding | Experimental Approach | Key Observation | Reference |

|---|---|---|---|

| Propionate as an anaplerotic substrate | 13C NMR spectroscopy with [U-13C3]propionate infusion in pig hearts | Propionate contributed to 8% of the TCA cycle flux without adversely affecting cardiac function. | physiology.org |

| Propionate's effect on fuel selection | Perfusion of rat hearts with [13C6]glucose and [1-13C]palmitate in the presence of propionate | Propionate enhanced glucose oxidation and reduced palmitate's contribution to acetyl-CoA. | nih.gov |

| Stimulation of pyruvate dehydrogenase | 13C NMR with hyperpolarized [1-13C]pyruvate in mouse hearts | Propionate markedly stimulated pyruvate dehydrogenase flux. | physiology.org |

| Propionate utilization in ischemia | In vivo 1H- and 13C-NMR studies in rats with [3-13C]propionate | Anaplerosis of propionate increased significantly in ischemic hearts. | nih.govportlandpress.com |

Microbial Propionate Conversion and Degradation Pathways

In the realm of microbiology, this compound is a valuable tool for unraveling the intricate pathways by which microorganisms convert and degrade propionate. This is particularly relevant in anaerobic environments like the gut microbiome and anoxic sediments, where propionate is a key intermediate in the breakdown of organic matter. nih.gov

Different microbial communities employ distinct pathways for propionate metabolism. One major route is the methylmalonyl-CoA pathway, which involves the randomization of carbon atoms. copernicus.org By using this compound, researchers can trace the distribution of the 13C label in the resulting products, such as acetate (B1210297) and succinate (B1194679), to confirm the operation of this pathway. For example, the scrambling of the label from the C2 position of propionate to other positions in the products is a clear indicator of this randomizing pathway. nih.govunl.ptnih.gov

Another significant pathway is the acrylate (B77674) pathway, where the carbon skeleton of propionate is largely conserved. tandfonline.com Studies using 13C-labeled propionate have helped to differentiate between these pathways in various microbial ecosystems. For instance, in certain gut microbial communities, the predominant formation of [3-13C]propionate from [3-13C]lactate provided strong evidence for the acrylate pathway. tandfonline.com

Furthermore, this compound has been used in stable isotope probing (SIP) studies to identify the specific microorganisms responsible for propionate degradation within complex communities. nih.gov By tracking the incorporation of the 13C label into the DNA or RNA of microorganisms, researchers can pinpoint the active players in propionate metabolism. Such studies have identified bacteria like Syntrophobacter and Smithella as key propionate oxidizers in certain environments. nih.gov

Interactive Data Table: Microbial Propionate Degradation Pathways

| Pathway | Key Intermediate | Organisms | 13C Tracer Evidence | Reference |

|---|---|---|---|---|

| Methylmalonyl-CoA (Randomizing) Pathway | Methylmalonyl-CoA, Succinate | Syntrophobacter spp., Pelotomaculum spp. | Scrambling of the 13C label from [3-13C]propionate to [2-13C]propionate and formation of equally labeled acetate. | copernicus.orgnih.govunl.ptnih.gov |

| Acrylate (Non-randomizing) Pathway | Acryloyl-CoA | Megasphaera elsdenii | Predominant formation of [3-13C]propionate from [3-13C]lactate, maintaining the label position. | tandfonline.com |

| Syntrophic Oxidation | Acetate, H2/CO2 | Smithella spp., Syntrophobacter spp. in conjunction with methanogens | Incorporation of 13C from labeled propionate into the biomass of syntrophic partners. | nih.gov |

Contributions to Understanding Specific Biochemical Scrambling and Interconversion Phenomena

The use of this compound has significantly advanced our understanding of biochemical scrambling and interconversion phenomena, particularly within the TCA cycle. "Scrambling" refers to the redistribution of isotopic labels among the carbon atoms of a molecule as it passes through symmetrical intermediates in a metabolic pathway.

A classic example of this is the scrambling that occurs at the level of succinate and fumarate (B1241708) in the TCA cycle. Because succinate and fumarate are symmetrical molecules, the two central carbons and the two terminal carbons are chemically equivalent. When a 13C label from a substrate like propionate enters the TCA cycle and forms succinate, the label can become randomized between these equivalent positions.

Studies utilizing this compound, as well as other isotopically labeled propionates, have allowed for the detailed analysis of this scrambling. wustl.edu By examining the distribution of the 13C label in downstream metabolites like malate, oxaloacetate, and glutamate (B1630785), researchers can quantify the extent of this scrambling. For instance, the metabolism of [3-13C]propionate is expected to produce equal amounts of [2-13C]malate and [3-13C]malate due to the symmetry of fumarate. wustl.edu Deviations from this expected distribution can provide insights into the kinetics and regulation of the enzymes involved in this part of the TCA cycle.

This understanding of label scrambling is crucial for the accurate interpretation of metabolic flux analysis studies. By accounting for the scrambling, researchers can obtain more precise measurements of the relative contributions of different substrates to the TCA cycle and other interconnected pathways. wustl.edu

Computational and Theoretical Frameworks for Interpreting Sodium Propionate 2 13c Tracing Data

Metabolic Flux Analysis (MFA) and Isotopomer Balance Models

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov When combined with 13C tracers like Sodium Propionate-2-13C, it becomes 13C-MFA, a method that provides unparalleled insight into the workings of central carbon metabolism. nih.gov The fundamental principle of 13C-MFA involves introducing a 13C-labeled substrate into a biological system and then measuring the distribution of the 13C label in various intracellular metabolites. embopress.org This distribution of isotopes, or isotopomer distribution, is a direct consequence of the metabolic pathways taken by the carbon backbone of the tracer. embopress.org By using mathematical models to simulate this distribution, researchers can estimate the fluxes through different pathways. embopress.org

Stoichiometric Models for 13C-Propionate Tracing

At the heart of MFA lies a stoichiometric model of the metabolic network. This model is a mathematical representation of all the known biochemical reactions occurring within the cell, detailing the reactants, products, and their stoichiometric relationships. researchgate.net For 13C-propionate tracing, the model must include the pathways involved in propionate (B1217596) metabolism, such as its conversion to propionyl-CoA and subsequent entry into the tricarboxylic acid (TCA) cycle via succinyl-CoA. nih.gov

The stoichiometric model is represented by a matrix where each column corresponds to a reaction and each row to a metabolite. The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction. This model forms the basis for isotopomer balance equations, which track the flow of labeled carbon atoms through the network. d-nb.info The accuracy of the flux estimations is highly dependent on the completeness and correctness of the stoichiometric model. springernature.com

Compartmental Modeling in Complex Metabolic Systems

In eukaryotic cells, metabolism is often compartmentalized within different organelles, such as the mitochondria and cytosol. This spatial organization necessitates the use of compartmental models in MFA to accurately capture the metabolic reality. nih.govnih.gov For instance, the conversion of propionate to succinyl-CoA and its subsequent metabolism in the TCA cycle primarily occurs within the mitochondria. nih.gov

Algorithms and Software Tools for Metabolic Flux Calculation from Isotope Data

The calculation of metabolic fluxes from 13C labeling data is a computationally intensive task that requires specialized algorithms and software. The process generally involves solving a system of non-linear algebraic equations that describe the isotopomer balances at a metabolic and isotopic steady state. d-nb.info

Several software packages have been developed to facilitate 13C-MFA. These tools typically take the metabolic network model, the isotopic labeling data, and any measured extracellular fluxes (e.g., substrate uptake and product secretion rates) as input. d-nb.info They then use optimization algorithms to find the set of fluxes that best fits the experimental data.

Table 1: Commonly Used Software for 13C-Metabolic Flux Analysis

| Software | Key Features | Availability |

| INCA (Isotopomer Network Compartmental Analysis) | Supports both steady-state and isotopically non-stationary MFA, as well as compartmental modeling. nih.gov | Free |

| 13CFLUX2 | High-performance software suite for designing and evaluating 13C-labeling experiments, supporting large-scale networks and high-performance computing. oup.com | Demo version and binaries available |

| OpenFLUX | Open-source software for 13C-based metabolic flux analysis. github.io | Open-source |

| WUFlux | User-friendly platform with a graphical interface, providing templates for various microbial species. github.io | Open-source |

| Metran | One of the earlier, powerful tools for 13C-MFA. github.io | Available |

| FiatFlux | Software for metabolic flux analysis from 13C-glucose experiments. github.io | Available |

These software packages have made 13C-MFA more accessible to a broader range of researchers, enabling the quantitative analysis of complex metabolic systems. d-nb.info

Network Reconstruction and Pathway Mapping Utilizing Isotopic Labeling Information

Isotopic labeling data from tracers like this compound can also be instrumental in the reconstruction and validation of metabolic networks. By tracking the flow of the 13C label, researchers can confirm the activity of predicted pathways and even discover novel metabolic routes. nih.gov

When a 13C-labeled substrate is introduced, the label will propagate through the metabolic network in a manner dictated by the active pathways. embopress.org Analyzing the labeling patterns in various downstream metabolites can therefore provide strong evidence for the existence and operation of specific reaction sequences. For example, the appearance of 13C in TCA cycle intermediates after the administration of this compound confirms the pathway from propionate to the TCA cycle. nih.gov

This information is particularly valuable when studying organisms with poorly characterized metabolisms or for validating computationally generated metabolic reconstructions. nih.gov Furthermore, by comparing the observed labeling patterns with those predicted by a given network model, inconsistencies can be identified, leading to refinements and a more accurate representation of the organism's metabolism. nih.gov

Addressing Challenges in Quantitative Interpretation of this compound Tracing Results

Despite the power of 13C-MFA, several challenges can complicate the quantitative interpretation of tracing results. These challenges often stem from the underlying assumptions of the models and the inherent complexity of biological systems.

Impact of Tracer Recycling and Isotope Equilibration Assumptions

A key challenge in interpreting 13C tracing data is the phenomenon of tracer recycling . This occurs when a labeled product of a metabolic pathway is released from the cell and then taken up and metabolized again, either by the same cell or by different cells in a tissue. nih.gov For example, labeled glucose produced by the liver from 13C-propionate can be released into the bloodstream, taken up by muscle tissue, and converted back to lactate, which can then return to the liver (the Cori cycle). researchgate.net This recycling can significantly alter the labeling patterns of intracellular metabolites and, if not properly accounted for, can lead to inaccurate flux estimations. nih.govmdpi.com

Another critical assumption is isotope equilibration . Many models assume that certain reactions are in rapid equilibrium, meaning the forward and reverse fluxes are much larger than the net flux. nih.gov For example, it is often assumed that the interconversion between oxaloacetate and fumarate (B1241708) in the TCA cycle is rapid, leading to a symmetric scrambling of the label. researchgate.net However, if this assumption does not hold true, the predicted labeling patterns will be inaccurate. nih.gov Recent studies have highlighted that incomplete isotope equilibration within the citric acid cycle can lead to inconsistencies in hepatic flux estimates when using different 13C tracers. nih.gov

Addressing these challenges often requires more complex models that explicitly account for tracer recycling and relax equilibrium assumptions. nih.gov This, in turn, may necessitate additional experimental measurements to ensure the model is well-constrained and the flux estimates are reliable. nih.gov

Correction for Natural Isotope Abundances in Experimental Data

In metabolic studies utilizing this compound, the accurate interpretation of mass spectrometry data is paramount. A critical step in this process is the correction for the natural abundance of stable isotopes. nih.gov In addition to the experimentally introduced 13C label, carbon and other elements exist naturally as a mixture of stable isotopes (e.g., approximately 1.1% of all carbon is 13C). biorxiv.org This natural isotopic distribution contributes to the measured mass isotopomer distributions (MIDs) and, if not accounted for, can lead to significant errors in the quantification of metabolic fluxes. nih.govnih.gov

The fundamental challenge arises because mass spectrometry measures the total abundance of molecules of a certain mass, without distinguishing between isotopes originating from the tracer and those naturally present. nih.govbiorxiv.org Therefore, the raw data reflects a combination of the experimentally induced labeling and the background natural isotopic enrichment.

To address this, various computational algorithms and software tools have been developed to deconvolve the measured MIDs and isolate the signal derived purely from the metabolic processing of the 13C-labeled tracer. nih.govresearchgate.net These correction methods are essential for obtaining accurate data on the fractional enrichment of metabolites, which is the foundation for calculating metabolic fluxes.

Algorithmic Approaches to Isotope Correction

The correction for natural isotope abundance is typically achieved through mathematical algorithms that leverage the known natural isotopic distributions of the elements constituting the metabolite of interest. biorxiv.orgnih.gov These algorithms essentially subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopomer data.

One common approach involves the use of a correction matrix. nih.gov This matrix is constructed based on the elemental composition of the metabolite and the known natural abundances of its constituent isotopes. By applying this matrix to the raw mass isotopomer data, the contribution of natural isotopes can be computationally removed, yielding a corrected MID that reflects the true enrichment from the tracer. nih.gov

Several software packages have been developed to automate this process, each with its own specific features and capabilities. Some of the prominent tools include:

PolyMID-Correct: An open-source tool designed to computationally remove the influence of naturally occurring heavy isotopes from stable-isotope tracing data. It is applicable to data from both low- and high-resolution mass spectrometers. nih.gov

IsoCorrectoR and IsoCor v2: These tools are used for the natural abundance correction of data from multiple-tracer experiments, such as those involving both 13C and 15N. They can handle data from high-resolution mass spectrometry at both the MS1 and MS2 levels. mdpi.com

LS-MIDA: This open-source software processes experimental mass spectrometry data to calculate global isotope excess and isotopomer distribution, taking into account natural abundances. nih.gov

PIRAMID: A MATLAB-based tool that automates the extraction and analysis of isotopic information from mass spectrometry datasets, including the correction for natural isotopic background. oup.comnih.gov

The selection of a particular correction method or software often depends on the specifics of the experimental design, such as the type of mass spectrometer used, the complexity of the metabolic network under investigation, and whether single or multiple isotopic tracers are employed. researchgate.net

Impact of Correction on Data Interpretation

For instance, in studies tracing the metabolism of this compound, the incorporation of the 13C label into downstream metabolites such as succinate (B1194679), malate, and glucose is a key indicator of specific metabolic pathways. An overestimation of 13C enrichment due to the failure to correct for natural abundance could lead to an incorrect assessment of the contribution of propionate to these pathways.

The following table illustrates the conceptual difference between raw and corrected mass isotopomer distribution data for a hypothetical metabolite with three carbon atoms (C3) after administration of a 13C-labeled tracer.

| Mass Isotopomer | Description | Raw Abundance (%) | Corrected Abundance (%) |

|---|---|---|---|

| M+0 | Molecule with no 13C atoms | 80.0 | 82.5 |

| M+1 | Molecule with one 13C atom | 15.0 | 13.0 |

| M+2 | Molecule with two 13C atoms | 4.0 | 3.5 |

| M+3 | Molecule with three 13C atoms | 1.0 | 1.0 |

This table presents hypothetical data for illustrative purposes.

In this example, the raw data includes contributions from both the tracer and natural abundance. After correction, the abundance of the M+0 isotopomer increases, while the abundances of the labeled isotopomers (M+1 and M+2) decrease, reflecting the removal of the natural 13C contribution. This corrected data provides a more accurate representation of the metabolic fate of the administered this compound.

Research Findings: The Necessity of Correction in Practice

The following table summarizes the features of several freely available programs used for analyzing metabolomics experiments involving stable isotopes, emphasizing their capabilities for natural abundance correction.

| Software | Key Features Related to Isotope Correction |

|---|---|

| iMS2Flux | Supports tandem MS data. |

| eMZed3 | General purpose metabolomics software with some isotope analysis features. |

| TarMet | Targeted metabolomics analysis. |

| DExSI | Data extraction for stable isotope-resolved metabolomics. |

| AssayR | Focus on assay development and validation. |

| mzMatch-ISO | Isotope pattern analysis and visualization. |

| El-MAVEN | Open-source platform for interactive data visualization and analysis. |

| Skyline | Targeted proteomics and metabolomics analysis. |

| PIRAMID | Automated extraction of isotopic information, supports dual-labeled tracers and MS/MS. oup.com |

Table adapted from a comparative analysis of metabolomics software. oup.com

Emerging Research Directions and Future Prospects for Sodium Propionate 2 13c Applications in Advanced Biochemical Research

Integration of Isotope Tracing with Multi-Omics Data for Systems-Level Understanding

The convergence of stable isotope tracing, using compounds like Sodium Propionate-2-13C, with multi-omics disciplines (genomics, transcriptomics, proteomics, and metabolomics) is creating a paradigm shift in metabolic research. This integrated approach allows for a comprehensive, systems-level understanding of cellular metabolism that transcends the limitations of any single omics technology. nih.govelifesciences.org By correlating the flux of the 13C label from this compound through various metabolic pathways with changes in gene expression, protein abundance, and metabolite pools, researchers can construct highly detailed models of metabolic networks. nih.govnih.gov

This holistic view is crucial for deciphering the complex metabolic reprogramming that occurs in various physiological and pathological states, such as cancer and metabolic disorders. nih.govd-nb.info For instance, tracing the incorporation of the 13C label into downstream metabolites can reveal the activity of specific enzymes and pathways, while transcriptomic and proteomic data can provide insights into the regulatory mechanisms governing these fluxes. elifesciences.org The result is a more dynamic and contextualized understanding of how cells adapt their metabolism in response to internal and external stimuli.

Recent studies have highlighted the power of this integrated approach. For example, combining metabolomics with genomics and transcriptomics has been instrumental in identifying novel biomarkers and therapeutic targets in myocardial infarction. nih.gov The ability to link genetic variations with altered metabolic fluxes, as traced by isotopic labels, provides a powerful tool for personalized medicine. nih.gov

Table 1: Examples of Multi-Omics Integration in Myocardial Infarction Research

| Study | Year | Species | Omics Types | Key Findings |

| Chen et al. | 2018 | Human | Genomics, Transcriptomics | Genetic variations in the SIRT5 promoter region were linked to reduced gene expression and an increased risk of acute myocardial infarction. nih.gov |

| Li et al. | 2019 | Mouse | Transcriptomics, Proteomics | Characterized changes in the transcriptome and proteome following myocardial infarction, highlighting the roles of the immune system, cell cycle, and extracellular matrix. nih.gov |

| Liu et al. | 2023 | Mouse | Transcriptomics, Proteomics | Identified early activation of immune responses, pyroptosis, and autophagy in myocardial tissue after acute myocardial infarction. nih.gov |

Development of Novel Analytical Platforms for Enhanced Resolution and Throughput in 13C-Metabolomics

Advances in analytical technologies are continually pushing the boundaries of what is possible in 13C-metabolomics. The development of high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy techniques is enabling researchers to detect and quantify 13C-labeled metabolites with unprecedented sensitivity and specificity. frontlinegenomics.comnih.gov Techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and Orbitrap-based mass spectrometry provide ultra-high resolution, allowing for the accurate determination of isotopologue distributions in complex biological samples. oup.com

Simultaneously, innovations in separation sciences, such as two-dimensional liquid chromatography (2D-LC) and capillary electrophoresis-mass spectrometry (CE-MS), are improving the separation of complex metabolite mixtures, further enhancing the coverage and resolution of metabolomic analyses. nih.govmdpi.com CE-MS, in particular, is a rapid and highly accurate method for determining isotopomer patterns in very small sample volumes. oup.com

These analytical advancements are critical for maximizing the information that can be gleaned from this compound tracing studies. By providing more precise measurements of 13C enrichment in a wider range of metabolites, these platforms enable a more detailed and accurate mapping of metabolic fluxes. nih.gov The improved sensitivity also allows for the analysis of smaller sample sizes, which is particularly important in studies where biological material is limited. nih.gov

Table 2: Key Analytical Platforms in 13C-Metabolomics

| Analytical Platform | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy and resolution, enabling precise isotopologue analysis. frontlinegenomics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A non-destructive technique that provides detailed structural information and can differentiate positional isomers. frontlinegenomics.comnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Well-suited for the analysis of volatile and thermally stable compounds. nih.govmdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A versatile technique for analyzing a wide range of non-volatile compounds without the need for derivatization. nih.govmdpi.com |